![8-(tert-butyl)-6-oxo-N-((tetrahydrofuran-2-yl)methyl)-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide - 1421475-92-4](/images/structure/BT-2542023.png) 
                            The synthesis of 8-(tert-butyl)-6-oxo-N-((tetrahydrofuran-2-yl)methyl)-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide involves several steps typical for constructing complex heterocycles. While specific detailed protocols for this exact compound may not be widely published, analogous synthesis methods can provide insights:
Parameters such as temperature, reaction time, and solvent choice are crucial in optimizing yields and purity during these synthetic steps.
The molecular structure of 8-(tert-butyl)-6-oxo-N-((tetrahydrofuran-2-yl)methyl)-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide features:
The structural representation can be described using SMILES notation: CC(C)(C)Nc1c(C(=O)N(C(C)C)C(=O)Nc2n(c1=O)CC(C(=O)Nc1cc(C(C)(C)C)no1)CS2)  .
Chemical reactions involving this compound may include:
Understanding these reactions is crucial for potential modifications to enhance biological activity or solubility.
The mechanism of action for 8-(tert-butyl)-6-oxo-N-((tetrahydrofuran-2-yl)methyl)-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide is not explicitly documented in literature but can be inferred based on similar compounds:
Further studies would be necessary to elucidate its precise mechanism through experimental pharmacological assays.
The physical and chemical properties of this compound include:
These properties are essential for understanding how the compound behaves in various environments and its suitability for applications.
8-(tert-butyl)-6-oxo-N-((tetrahydrofuran-2-yl)methyl)-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide has potential applications in:
Research into this compound could lead to significant advancements in drug discovery and development due to its structural diversity and potential biological activities.
 
                                    
                CAS No.: 3397-16-8
 
                                    
                CAS No.: 2134602-45-0
![3-(2,8,9-Trioxa-5-aza-1-silabicyclo[3.3.3]undecane-1-yl)-1-propanamine](/images/structure/BT-427431.png) 
                                    
                CAS No.: 17869-27-1
CAS No.: 11104-40-8
 
                                    
                CAS No.: 64918-85-0
CAS No.: 51800-34-1